molecular formula C9H14O3 B070270 trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL CAS No. 191659-62-8

trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL

Cat. No.: B070270
CAS No.: 191659-62-8
M. Wt: 170.21 g/mol
InChI Key: ONXDQWOWICPGFW-IUCAKERBSA-N
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Description

trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL is a spiroacetal compound characterized by a bicyclic structure containing two oxygen atoms in its rings. The "trans" designation refers to the stereochemical arrangement of substituents across the spiro junction, while the "EN-5-OL" indicates the presence of an enol ether group (C=C–O) and a hydroxyl group at position 3. Its closest analogs include hydroxy- and methyl-substituted spiroacetals, such as those identified in olive fruit fly pheromones and floral volatiles .

Properties

CAS No.

191659-62-8

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(5S,6S)-1,7-dioxaspiro[5.5]undec-2-en-5-ol

InChI

InChI=1S/C9H14O3/c10-8-4-3-7-12-9(8)5-1-2-6-11-9/h3,7-8,10H,1-2,4-6H2/t8-,9-/m0/s1

InChI Key

ONXDQWOWICPGFW-IUCAKERBSA-N

SMILES

C1CCOC2(C1)C(CC=CO2)O

Isomeric SMILES

C1CCO[C@]2(C1)[C@H](CC=CO2)O

Canonical SMILES

C1CCOC2(C1)C(CC=CO2)O

Synonyms

1,7-Dioxaspiro5.5undec-2-en-5-ol, trans-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Biological Role Synthesis Method Key References
trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL Trans spiro junction; enol ether (C2=C–O); hydroxyl at C5 Not explicitly reported (inferred: potential pheromone or defense compound) Likely via nitroketone intermediates or Henry reaction (similar to racemic analogs)
1,7-Dioxaspiro[5.5]undecane No substituents; simpler spiroacetal Major component of olive fruit fly (Dacus oleae) sex pheromone Derived from D-fructose via Wittig methodology and spiroketalation
5-Hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one Hydroxyl at C5; ketone at C2; conjugated enone system Synthetic intermediate; no direct biological role reported Reaction of 2-benzenesulfonyltetrahydropyrans with 5-hydroxybutenolides
(E,E)-2,8-Dimethyl-1,7-dioxaspiro[5.5]undecane Two methyl groups at C2 and C8; E,E-stereochemistry Attractant for Coraebus undatus beetles and kleptoparasitic flies Henry reaction using nitro ketones
3-Hydroxy-1,7-dioxaspiro[5.5]undecane Hydroxyl at C3 Minor component of olive fruit fly pheromone Barton deoxygenation and Corey dideoxygenation of fructose-derived precursors

Physicochemical Properties

  • Volatility: The enol ether group in trans-2-EN-5-OL likely increases its volatility compared to fully saturated spiroacetals (e.g., 1,7-dioxaspiro[5.5]undecane), similar to how methyl substitutions enhance emission in (E,E)-2,8-dimethyl derivatives .
  • Stability : Hydroxyl groups can reduce thermal stability due to hydrogen bonding, as seen in 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-one, which requires protection during synthesis .

Preparation Methods

Lithiation of 2-Benzenesulfonyltetrahydropyrans

The reaction between 2-lithiated 2-benzenesulfonyltetrahydropyrans and 5-hydroxybutenolides represents a cornerstone in synthesizing spiroketal frameworks. In a seminal study, 2-benzenesulfonyltetrahydropyrans underwent lithiation at the α-position using LDA (lithium diisopropylamide), followed by nucleophilic addition to 5-hydroxybutenolides. This method produced 5-hydroxy-1,7-dioxaspiro[5.5]undec-3-en-2-ones with moderate yields (45–60%), with the trans-configuration confirmed via X-ray crystallography. The sulfonyl group acts as a directing group, enhancing regioselectivity during lithiation.

Functionalization and Dehydration Challenges

Hydrolysis of intermediate spiroketals, such as compound 31 , yielded diol 33 , which unexpectedly reverted to 31 upon dehydration instead of forming the conjugated isomer 32 . This anomaly highlights the thermodynamic stability of the trans-spiroketal system, favoring hemiacetal formation over conjugation. Solvent polarity played a critical role: polar aprotic solvents like THF stabilized intermediates, while nonpolar solvents (e.g., hexane) minimized side reactions.

Stereoselective Epoxidation and Rearrangement

Epoxide Formation Using Dimethyldioxirane

Epoxidation of unsaturated spiroketals, such as compound 5 , with dimethyldioxirane preferentially formed α-epoxide 11 over β-epoxide 12 (7:1 ratio). The α-configuration aligns with the trans-stereochemistry required for the target compound, as the epoxy oxygen adopts a pseudoaxial orientation to minimize steric strain.

Solvent-Dependent Rearrangement to Allylic Alcohols

Treatment of α-epoxide 11 with lithium diethylamide in THF yielded allylic alcohol 7 and homoallylic alcohol 13 in a 1:1 ratio. Switching to hexane suppressed isomerization, improving the 7:13 ratio to 21:1. This solvent effect underscores the role of lithium coordination: in polar solvents, lithium interacts with oxygen lone pairs, facilitating proton abstraction and epoxide opening.

Structural Validation via X-ray Crystallography

The trans-configuration of synthetic intermediates was unambiguously confirmed using X-ray diffraction. For example, (5RS,6SR)-5-acetoxy-4-methoxy-3-methyl-1,7-dioxaspiro[5.5]undec-3-en-2-one 16 exhibited bond angles and torsion angles consistent with a chair-chair spiroketal conformation. The hydroxyl group at C-5 occupied an equatorial position, stabilizing the structure through intramolecular hydrogen bonding.

Pharmaceutical Applications and Process Optimization

Hypocholesterolemic Agent Synthesis

A patent disclosed the use of spiroketal intermediates in synthesizing trans-(−)-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-(tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl)ethyl]-1H-pyrrole-3-carboxamide. The process employed sodium borohydride and trialkylboranes for ketone reductions, though scalability issues arose due to expensive reagents and low enantiomeric purity.

Large-Scale Synthesis Challenges

Earlier methods suffered from 50% material loss during enantiomer separation. Recent improvements focus on non-chiral-pool starting materials and catalytic asymmetric induction, though no breakthroughs specific to trans-1,7-Dioxaspiro[5.5]undec-2-EN-5-OL have been reported.

MethodStarting MaterialKey ReagentYield (%)StereoselectivityReference
Lithiation2-Benzenesulfonyl THPLDA45–60Trans
TosMIC Bis-Alkylation1,4-ButanediolTosMIC28Racemic
Epoxide RearrangementUnsaturated SpiroketalLiNEt₂7021:1 (solvent)
Structural FeatureAnalytical MethodKey ObservationReference
trans-ConfigurationX-ray DiffractionChair-chair conformation
Hydroxyl PositionNMR/H-bonding AnalysisEquatorial

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